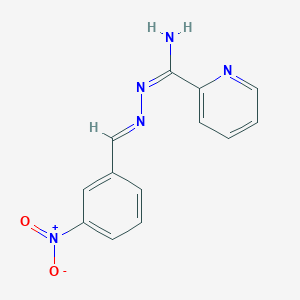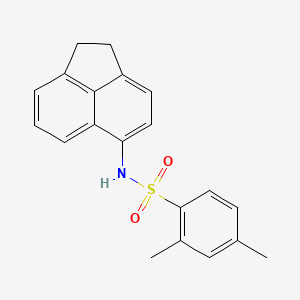
N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the inhibition of weed growth.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Physiologically, it has been shown to cause cell death in cancer cells and inhibit weed growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its potential as an anticancer agent and herbicide. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in these applications.
Future Directions
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One direction is to further investigate its mechanism of action in order to optimize its use as an anticancer agent and herbicide. Another direction is to study its potential applications in material science and to synthesize new materials using this compound. Additionally, the potential for toxicological effects of this compound should be investigated in order to ensure its safety in various applications.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea involves the reaction of 4-bromo-2-chloroaniline and 1-methyl-1H-pyrazol-3-amine in the presence of thiourea. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, it has been studied for its potential applications in the synthesis of new materials.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4S/c1-17-5-4-10(16-17)15-11(18)14-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECFDTPPTGSVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)


![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)

![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)